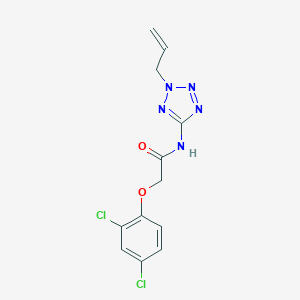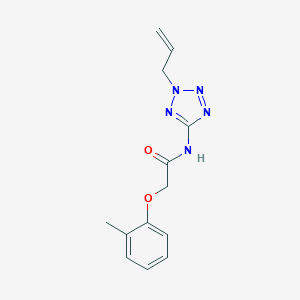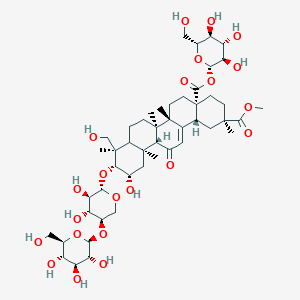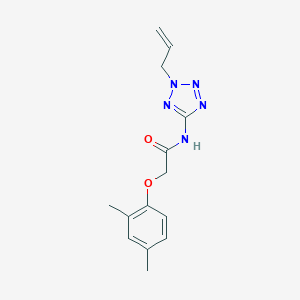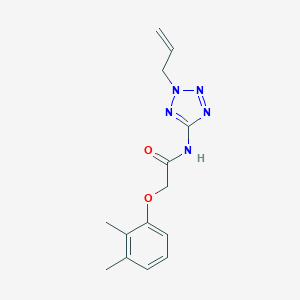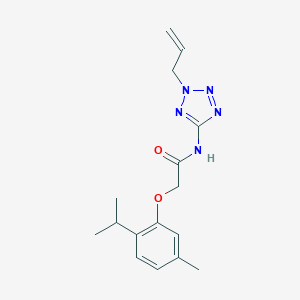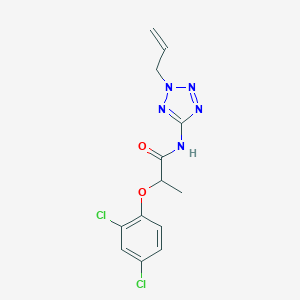![molecular formula C12H12ClN5OS B235217 N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as ACT-335827, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a key role in pain and inflammation regulation. By inhibiting FAAH, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide increases the levels of endocannabinoids, leading to a reduction in pain and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide exhibits potent analgesic and anti-inflammatory effects in various animal models. It has been found to reduce pain and inflammation without causing any significant side effects. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it an ideal compound for studying pain and inflammation-related conditions. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has a good safety profile and does not exhibit any significant side effects, making it a safe and reliable compound for lab experiments. However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One potential direction is to investigate its potential use in the treatment of various pain-related conditions such as neuropathic pain, inflammatory pain, and cancer pain. Additionally, further research is needed to understand the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide and its effects on the endocannabinoid system. Finally, more studies are needed to investigate the potential use of N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide in the treatment of anxiety and depression.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 2-[(4-chlorophenyl)sulfanyl]acetic acid with 2-allyl-2H-tetrazol-5-amine in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of various pain-related conditions such as neuropathic pain, inflammatory pain, and cancer pain. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has also been investigated for its potential use in the treatment of anxiety and depression.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C12H12ClN5OS |
Molekulargewicht |
309.78 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H12ClN5OS/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,14,16,19) |
InChI-Schlüssel |
XPJGPCXBERTVSU-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)CSC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)CSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
